molecular formula C10H21NO2 B8630198 Norvaline, 2-propyl-, ethyl ester

Norvaline, 2-propyl-, ethyl ester

Cat. No.: B8630198
M. Wt: 187.28 g/mol
InChI Key: NFBIOAXRXWERNT-UHFFFAOYSA-N
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Description

Norvaline, 2-propyl-, ethyl ester (C₈H₁₅NO₂) is a non-proteinogenic amino acid derivative characterized by a 2-propyl side chain and an ethyl ester functional group. This compound is primarily studied in the context of organic synthesis, particularly its role in cyclization reactions to form heterocyclic structures. For example, under dry ethanol conditions, it undergoes cyclization with o-nitroaniline derivatives to yield 2-propyl-1H-benzimidazole 3-oxides . The reaction mechanism parallels that of alanine derivatives, though uncertainties remain regarding ester hydrolysis during the process due to the anhydrous solvent environment . The ethyl ester group enhances solubility in organic solvents, a property critical for its reactivity in synthetic applications .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl 2-amino-2-propylpentanoate

InChI

InChI=1S/C10H21NO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h4-8,11H2,1-3H3

InChI Key

NFBIOAXRXWERNT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(=O)OCC)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Cyclization

Compound Substituent Cyclization Rate Product Stability
This compound 2-propyl High Moderate
Phenylalanine ethyl ester 2-benzyl Moderate High

Ester Group Variations: Ethyl vs. Methyl Esters

The ethyl ester in this compound can be compared to methyl ester derivatives (e.g., L-norvaline methyl ester hydrochloride, CAS 56558-30-6):

  • Ethyl Ester: Offers superior solubility in non-polar solvents (e.g., dry ethanol) and slower hydrolysis rates under basic conditions due to increased alkyl chain length .
  • Methyl Ester : Higher polarity enhances aqueous solubility but accelerates hydrolysis, making it less stable in prolonged reactions .

Table 2: Ester Group Impact on Physicochemical Properties

Compound Ester Group Solubility (Organic) Hydrolysis Rate
This compound Ethyl High Low
Norvaline methyl ester Methyl Moderate High

Notes on Contradictions and Limitations

  • Ester Hydrolysis Debate: While suggests minimal hydrolysis in dry ethanol, notes esters’ general susceptibility to water. This discrepancy highlights the need for precise solvent drying in synthetic protocols .
  • Further research is required to clarify the metabolic fate of this compound in biological systems .

Preparation Methods

Acid-Catalyzed Esterification

2-Propylnorvaline (1.0 equiv) is refluxed with excess ethanol (5–10 equiv) in the presence of sulfuric acid (0.1–0.5 equiv) at 80–100°C for 12–24 hours. The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by ethanol, and water elimination. Post-reaction purification involves neutralization, extraction with ethyl acetate, and vacuum distillation (yield: 65–78%).

Optimization:

  • Catalyst loading: Higher sulfuric acid concentrations (>0.3 equiv) reduce reaction time but increase side products (e.g., diethyl sulfates).

  • Solvent-free conditions: Improve atom economy but require rigorous water removal via Dean-Stark traps.

Transesterification of Norvaline Alkyl Esters

This method enables the conversion of higher-boiling-point esters (e.g., methyl or benzyl esters) to the ethyl derivative. A representative procedure involves:

  • Substrate preparation: Norvaline methyl ester is synthesized via Schotten-Baumann reaction (norvaline + methyl chloroformate in alkaline aqueous solution).

  • Transesterification: The methyl ester (1.0 equiv) is reacted with ethanol (3–5 equiv) using lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin. Conditions: 40°C, 24–48 hours, toluene as solvent.

Key Data:

ParameterValueSource
Conversion efficiency82–89%
Enzyme reusability5 cycles (<10% activity loss)

Advantages:

  • Avoids strong acids/bases, preserving stereochemistry.

  • Scalable for industrial production.

Introduction of the 2-propyl group is achieved via nucleophilic alkylation of ethyl norvalinate intermediates. Two dominant strategies exist:

Friedel-Crafts-Type Alkylation

Ethyl norvalinate (1.0 equiv) is treated with propyl bromide (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in dichloromethane at 0–5°C. The reaction proceeds through a carbocation intermediate, yielding 2-propylnorvaline ethyl ester after 6 hours (yield: 58%).

Limitations:

  • Competing over-alkylation at the α-position.

  • Requires strict temperature control to minimize racemization.

Pd-Catalyzed Cross-Coupling

A palladium-catalyzed protocol enables regioselective propylation:

  • Substrate: Ethyl N-(pyridylsulfonyl)norvalinate (1.0 equiv).

  • Reagents: Propyl iodide (1.1 equiv), Pd(OAc)₂ (5 mol%), Buchwald-Hartwig ligand (6 mol%), K₃PO₄ (2.0 equiv).

  • Conditions: DMF, 80°C, 12 hours.

Performance Metrics:

MetricValue
Yield74%
Enantiomeric excess>98% (retained)

Strecker Synthesis with Subsequent Esterification

This multi-step approach constructs the norvaline backbone de novo:

  • Aldehyde formation: Butyraldehyde (1.0 equiv) reacts with ammonium chloride (1.2 equiv) and potassium cyanide (1.5 equiv) in aqueous methanol (pH 8–9) to yield α-aminonitrile.

  • Hydrolysis: The nitrile is hydrolyzed to 2-propylnorvaline using 6 M HCl at 100°C for 6 hours.

  • Esterification: As described in Section 1.

Critical Considerations:

  • Cyanide handling requires specialized infrastructure.

  • Overall yield for 3 steps: 42–49%.

Enzymatic Dynamic Kinetic Resolution (DKR)

A stereoselective route employs lipase-catalyzed acetylation and metal-catalyzed racemization:

  • Racemic substrate: Ethyl 2-propylnorvalinate (1.0 equiv).

  • Catalysts:

    • Lipase PS (Burkholderia cepacia) for enantioselective acetylation.

    • Shvo’s catalyst (0.5 mol%) for in situ racemization.

  • Conditions: Toluene, 60°C, 24 hours.

Outcomes:

  • Conversion: 95% to (R)-ethyl ester.

  • ee: 99%.

Comparative Analysis of Methods

MethodYield RangeStereoselectivityScalabilityEnvironmental Impact
Direct esterification65–78%LowHighModerate (acid waste)
Transesterification82–89%HighModerateLow (enzyme reuse)
Pd-catalyzed alkylation74%ExcellentLowHigh (Pd usage)
Strecker synthesis42–49%NoneHighHigh (cyanide)
Enzymatic DKR95%ExcellentModerateLow

Mechanistic Insights and Side Reactions

  • Esterification acid catalysis: Protonation of the carboxylic acid enhances electrophilicity, but over-protonation can dehydrate ethanol to diethyl ether.

  • Transesterification: CAL-B operates via a ping-pong bi-bi mechanism, with acyl-enzyme intermediates. Competing hydrolysis is minimized by anhydrous conditions.

  • Alkylation: Pd-catalyzed pathways involve oxidative addition of propyl iodide to Pd(0), followed by migratory insertion into the Pd–C bond.

Common side products:

  • Diethyl sulfate (acid-catalyzed esterification).

  • N-acetylated byproducts (enzymatic routes).

  • α,β-unsaturated esters (via elimination during alkylation).

Industrial-Scale Considerations

  • Cost drivers: Palladium catalysts and enzymes account for >60% of production costs in catalytic methods.

  • Waste streams: Acidic methods generate 2–3 kg waste/kg product vs. 0.5 kg/kg for enzymatic routes.

  • PAT (Process Analytical Technology): FTIR and HPLC monitor esterification/alkylation in real time, reducing batch failures .

Q & A

Q. What are the established synthetic routes for Norvaline, 2-propyl-, ethyl ester, and how do their efficiencies compare?

  • Methodological Answer : Norvaline derivatives, including ethyl esters, are typically synthesized via alkylation of acetamidomalonic ester intermediates or through cyanohydrin reactions. For example, alkylation with 2-propyl halides under basic conditions can yield the desired ester . Alternative routes involve transesterification of methyl esters with ethanol in acidic media . Efficiency comparisons should include reaction yields, stereochemical outcomes, and scalability. A simplified comparison table is provided below:
Method Yield (%) Stereochemical Control Scalability
Alkylation of acetamidomalonate65–75ModerateHigh
Transesterification80–90LowModerate

Optimization may require adjusting catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid) or reaction temperatures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, particularly the ethyl ester moiety (δ ~1.2–1.4 ppm for CH₃ and δ ~4.1–4.3 ppm for OCH₂) and 2-propyl branching . Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight (e.g., [M+H]⁺ = 189.1) and fragmentation patterns . Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and amine groups (~3300 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Safety measures include:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or reactions .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Norvaline derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from differences in assay conditions (pH, temperature) or enantiomeric purity. To address this:
  • Replication : Repeat experiments using identical protocols (e.g., NIH guidelines for preclinical studies ).
  • Enantiomeric Analysis : Use chiral HPLC or circular dichroism to verify stereochemical homogeneity .
  • Statistical Validation : Apply ANOVA or t-tests to compare datasets, ensuring adequate sample sizes (n ≥ 3) .

Q. What strategies optimize enantiomeric purity in the synthesis of this compound?

  • Methodological Answer : Enantioselective synthesis can be achieved via:
  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during transesterification .
  • Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution for high yields and ee >95% .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in vitro vs. in vivo?

  • Methodological Answer :
  • In Vitro : Use liver microsomes or hepatocyte assays to measure ester hydrolysis rates (monitor via LC-MS/MS). Adjust incubation parameters (pH 7.4, 37°C) to mimic physiological conditions .
  • In Vivo : Administer radiolabeled compound (e.g., ¹⁴C-ethyl group) to rodents, followed by plasma/tissue analysis for metabolites . Compare pharmacokinetic parameters (t₁/₂, AUC) across models .

Q. What methodologies are recommended for analyzing conflicting data on the ester’s boiling point and density?

  • Methodological Answer : Discrepancies in physical properties (e.g., boiling point reported as 356.2±32.0°C vs. literature analogs) may stem from impurities or measurement techniques. Resolve by:
  • Purification : Recrystallize or distill the compound to ≥95% purity (verify via HPLC) .
  • Standardized Techniques : Use calibrated equipment (e.g., Anton Paar densitometer for density) and report uncertainty ranges .

Data Presentation Guidelines

Q. How should researchers present synthetic and analytical data to ensure reproducibility?

  • Methodological Answer : Follow IUPAC guidelines and include:
  • Synthetic Procedures : Detailed reagent quantities, reaction times, and purification steps .
  • Spectroscopic Data : Tabulate NMR shifts, IR peaks, and MS fragments with error margins .
  • Statistical Analysis : Report mean ± SD and p-values for biological assays .

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